(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound features two stereogenic centers, contributing to its unique three-dimensional structure. The trifluoromethyl group enhances lipophilicity and biological activity, making it of interest in pharmaceutical applications.
The chemical reactivity of (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid can be analyzed through various biochemical pathways:
These reactions are often mediated by enzymes in biological systems, highlighting the importance of the compound's functional groups in metabolic pathways
The biological activity of (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid is significant due to its structural features that influence interactions with biological targets. This compound may exhibit:
Several synthetic routes can be employed to produce (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid:
These methods highlight the versatility in synthesizing this compound while maintaining its stereochemical integrity .
(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid has potential applications in various fields:
Interaction studies involving (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid focus on its binding affinity and mechanism of action with various biological macromolecules:
Several compounds share structural similarities with (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-4-(trifluoromethyl)phenylalanine | Contains a trifluoromethyl group on a phenylalanine backbone | Potentially different biological activities due to structural differences |
| 2-Amino-4-(trifluoromethyl)benzoic acid | A benzoic acid derivative with a trifluoromethyl group | May show distinct pharmacological profiles |
| 4-Trifluoromethyltyrosine | Tyrosine derivative featuring a trifluoromethyl substituent | Different stereochemistry may influence activity |
The unique trifluoromethyl substitution and the presence of both an amino and hydroxyl group make (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid particularly interesting for further research and applications compared to these similar compounds .
The incorporation of (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid into solid-phase peptide synthesis protocols requires careful optimization of coupling conditions due to the electron-withdrawing nature of the trifluoromethyl substituent [5] [6]. Research has demonstrated that fluorinated amino acids, including trifluoromethyl-substituted derivatives, can be successfully incorporated using Fmoc-strategy solid-phase peptide synthesis with appropriate modifications to standard protocols [6] [7].
The coupling efficiency of this fluorinated amino acid is influenced by the strong electron-withdrawing effect of the ortho-trifluoromethyl group, which reduces the nucleophilicity of the amino nitrogen [5] [8]. Studies on similar trifluoromethylalanine derivatives have shown that peptide coupling reactions on the nitrogen atom require highly electrophilic coupling reagents such as amino acid chlorides or mixed anhydrides to achieve satisfactory yields [5].
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Coupling Reagents | HBTU/HOBt, DIC/HOBt | COMU/DIPEA, TFFH |
| Coupling Time (min) | 60-120 | 120-240 |
| Coupling Yield (%) | 85-95 | 90-98 |
| Temperature (°C) | 20-25 | 40-50 |
| Solvent Systems | DMF, NMP, DCM | DMF/NMP mixtures |
The development of effective coupling protocols has involved the use of complex polyfluoride additives in Fmoc-amino acid fluoride coupling processes, which enhance reactivity while avoiding stereomutation [8]. These additives create a more suitable medium for coupling systems that are sensitive to loss of configuration at the reactive carboxyl function, making them particularly valuable for fluorinated amino acids with sterically demanding substituents [8].
Deprotection strategies for peptides containing this fluorinated amino acid follow standard Fmoc protocols, with 20% piperidine in dimethylformamide effectively removing the Fmoc protecting group [9] [10]. The secondary hydroxyl group typically does not require protection during synthesis, although tert-butyl protection can be employed when necessary to prevent side reactions [10].
The unique properties of (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid make it particularly valuable for creating site-specific fluorinated bioconjugates designed for targeted delivery applications [11] [12]. The trifluoromethyl group serves as both a conformational constraint and a fluorine nuclear magnetic resonance probe, enabling precise monitoring of bioconjugate behavior in biological systems [13] [14].
Site-specific bioconjugation approaches utilizing fluorinated amino acids have demonstrated significant advantages in protein delivery applications [12] [15]. The incorporation of this fluorinated amino acid into targeting peptides allows for the creation of bioconjugates with enhanced stability and improved pharmacokinetic properties [3] [4]. Research has shown that fluorinated aromatic amino acids increase the catabolic stability of therapeutic proteins and peptide-based delivery systems [4].
The development of site-specific bioconjugation techniques has focused on three primary strategies: unnatural amino acid incorporation, sortase-mediated ligation, and bioorthogonal chemistry approaches [12] [15]. When incorporated through unnatural amino acid methodologies, (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid provides a platform for controlled conjugation of delivery moieties while maintaining the structural integrity of the target protein [12].
| Application Type | Mechanism | Key Advantages |
|---|---|---|
| Fluorine NMR Probes | 19F NMR signal for structural studies | High sensitivity, no background signal |
| Protein Stability Enhancement | Increased proteolytic resistance | 2-10 fold stability increase |
| Targeted Drug Delivery | Site-specific conjugation to targeting moieties | Precise control of conjugation site |
| Imaging Agents | PET imaging with 18F substitution | High contrast imaging capability |
Studies on fluorinated bioconjugates have demonstrated that the trifluoromethyl group can participate in through-space fluorine-fluorine coupling interactions when multiple fluorinated residues are present within the same protein structure [13]. These interactions provide valuable structural information and can be detected using two-dimensional fluorine nuclear magnetic resonance spectroscopy techniques [13] [16].
The application of fluorinated bioconjugates in targeted delivery has been exemplified through the development of epidermal growth factor receptor-targeted systems [11]. These systems utilize the unique properties of fluorinated amino acids to enhance both the targeting specificity and the delivery efficiency of therapeutic proteins [11] [17].
The secondary hydroxyl group present in (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid provides opportunities for structural diversification through selective O-acylation reactions [18] [19]. Research has demonstrated that hydroxyl groups in amino acids can be selectively acylated in the presence of amino functionalities using appropriate catalysts and reaction conditions [20] [21].
Trifluoromethanesulfonic acid has emerged as a superior catalyst for acylation reactions involving aromatic substrates with trifluoromethyl substituents [18] [22]. The catalytic activity of trifluoromethanesulfonic acid in both carbon and oxygen acylation reactions has been extensively studied, with particular attention to chemoselectivity in the presence of multiple reactive sites [18] [20].
The O-acylation of the hydroxyl group can be achieved using various acylating agents, including acid chlorides, anhydrides, and activated esters [19] [23]. The electron-withdrawing nature of the ortho-trifluoromethyl group influences the reactivity of the hydroxyl substituent, requiring optimization of reaction conditions to achieve selective modification [24] [25].
Side-chain modifications beyond O-acylation include the potential for further functionalization of the trifluoromethyl group itself [24] [25]. Recent advances in selective transformations of aromatic trifluoromethyl groups have demonstrated that carbon-fluorine bonds can be selectively cleaved under specific conditions, allowing for the introduction of alternative functional groups [24]. These transformations enable the creation of structurally diverse derivatives while maintaining the core amino acid framework [24] [26].
The hydroxyl group can also serve as a site for bioorthogonal conjugation reactions, including copper-catalyzed azide-alkyne cycloaddition and strain-promoted cycloaddition reactions [27] [28]. These approaches allow for the attachment of various functional moieties, including fluorescent labels, targeting ligands, and therapeutic payloads [27] [29].
Structural diversification strategies have been applied to the development of peptide-based imaging agents, where the fluorinated amino acid serves as both a structural element and a detectable probe [16]. The combination of O-acylation with fluorine labeling creates multifunctional bioconjugates capable of simultaneous targeting and imaging applications [16].
The catalytic applications of (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid derivatives in dioxirane generation represent a sophisticated approach to selective oxidation chemistry. Dioxiranes have emerged as powerful metal-free oxidants capable of facilitating selective carbon-hydrogen bond oxidation reactions under mild conditions [1]. These three-membered ring compounds containing two oxygen atoms function as electrophilic oxidants that react preferentially with electron-rich double bonds, although both electron-rich and electron-poor substrates can be oxidized effectively [1].
The generation of dioxiranes from (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid derivatives involves the in-situ formation of corresponding ketone intermediates through oxidative deamination processes. The trifluoromethyl substitution at the ortho position of the phenyl ring significantly influences the electronic properties of the resulting ketone, creating unique reactivity patterns for subsequent dioxirane formation [2]. The mechanism of dioxirane oxidation proceeds through a highly polar asynchronous transition state, with the reaction pathway involving either concerted oxygen insertion into carbon-hydrogen bonds or formation of radical pairs [3].
Research demonstrates that dioxiranes derived from fluorinated ketone precursors exhibit enhanced selectivity in carbon-hydrogen oxidation reactions. Methyl(trifluoromethyl)dioxirane, structurally related to potential derivatives of the title compound, has shown remarkable specificity for tertiary carbon-hydrogen bonds in amino acid and peptide substrates [4]. Under typical reaction conditions at 0°C in acetone/1,1,1-trifluoropropanone solvent systems, these dioxiranes oxidize acetyl-protected amino acid methyl esters exclusively at tertiary carbon-hydrogen bonds of aliphatic side chains [4].
Table 1: Comparative Reactivity of Dioxirane Systems
| Dioxirane Type | Substrate Class | Selectivity (%) | Reaction Temperature (°C) | Reference |
|---|---|---|---|---|
| Dimethyldioxirane | Cyclohexane derivatives | 65-75 | 0 | [5] |
| Methyl(trifluoromethyl)dioxirane | Amino acid esters | 85-95 | 0 | [4] |
| Shi's oxazolidinone derivatives | vic-Diols | 87-92 | -25 | [6] |
The enantioselective potential of chiral dioxiranes generated from (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid derivatives has been demonstrated through comparative studies with Shi's oxazolidinone ketone catalysts [6]. These systems achieve highly enantioselective carbon-hydrogen oxidation with ee values up to 92% for asymmetrization of meso-vic-diols and kinetic resolution of racemic vic-diols [6]. The transition state analogy between carbon-hydrogen oxidation and asymmetric epoxidation reactions provides mechanistic insights into the stereochemical outcomes of these transformations [6].
The strain release mechanism contributes significantly to site selectivity in dioxirane-mediated oxidations. Computational studies reveal that the release of 1,3-diaxial strain in transition states enhances the reactivity of equatorial carbon-hydrogen bonds in cyclohexane derivatives, with strain release effects providing approximately 0.7 kcal/mol stabilization [5]. This mechanistic understanding enables rational design of substrate-specific oxidation protocols using dioxiranes derived from the title compound.
The development of chiral ligand architectures from (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid has profound implications for asymmetric catalysis. The compound's bifunctional nature, featuring both amino and hydroxyl groups with defined stereochemistry, provides an excellent foundation for constructing sophisticated chiral ligands capable of metal coordination and stereochemical control [7].
Contemporary advances in chiral ligand design emphasize the importance of rigid structural frameworks that minimize local steric hindrance while enabling precise peripheral environment tuning [8]. The (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid scaffold satisfies these requirements through its well-defined three-dimensional structure and the unique electronic properties imparted by the ortho-trifluoromethyl substituent [2]. This positioning creates distinctive steric and electronic effects compared to meta- and para-substituted analogs, potentially offering enhanced binding selectivity in catalytic applications [2].
Table 2: Asymmetric Catalytic Performance Data
| Ligand Type | Metal Center | Reaction Type | Enantioselectivity (% ee) | Substrate/Catalyst Ratio | Reference |
|---|---|---|---|---|---|
| Spiro ligands | Rhodium | Hydrogenation | 95-99 | 1000:1 | [7] |
| Tridentate NNN | Cobalt | Hydroboration | 85-95 | 500:1 | [7] |
| Pyridine-derived | Nickel | Reductive coupling | 90-98 | 2000:1 | [8] |
| Fluorinated oxazaborolidines | Boron | Diels-Alder | >95 | 50:1 | [9] |
The incorporation of trifluoromethyl-substituted amino acid derivatives into chiral ligand architectures has demonstrated remarkable success in multiple catalytic transformations. Fluorinated ligands exhibit enhanced binding affinity and improved selectivity through strong fluorine-metal interactions and modified electronic properties [9]. The presence of fluorine substituents can increase catalytic activity by facilitating coordination geometry optimization while maintaining high enantioselectivity levels [9].
Chiral spiro ligands represent a particularly successful class of architectures that can be accessed from amino acid derivatives like the title compound [7]. The inherent molecular rigidity and restricted orientation of quaternary bridging carbon atoms make spiro structures ideal backbones for chiral ligand design [7]. Since the 1990s, spiro ligands have demonstrated high catalytic activity and excellent enantioselectivity across various transition metal-catalyzed asymmetric reactions [7].
The development of unsymmetric NNN-tridentate ligands from natural amino acid sources has shown exceptional promise for earth-abundant transition metal catalysis [7]. These ligands, designed using amino acids as chiral sources, exhibit excellent reactivity with high chemo-, regio-, and stereoselectivity in cobalt- or iron-catalyzed asymmetric hydroboration and hydrosilylation reactions [7]. The broad functional group tolerance of these systems makes them particularly attractive for synthetic applications.
Continuous flow asymmetric synthesis represents an emerging application area where amino acid-derived chiral ligands demonstrate significant advantages [10]. The operational benefits of continuous processing, combined with the robust nature of amino acid-based ligand systems, enable efficient synthesis of chiral active pharmaceutical ingredients with high enantioselectivity and substrate/catalyst ratios exceeding 5000:1 [10].
The design of enzyme-mimetic systems using (2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid as a scaffold leverages the compound's structural similarity to natural amino acids while incorporating the unique properties of fluorinated aromatic systems [11]. These biomimetic catalysts aim to replicate the precise substrate recognition and catalytic efficiency characteristic of natural enzymes through designed molecular architectures.
Enzyme-mimetic catalysts achieve their selectivity through the creation of specific binding sites that recognize substrate features through multiple non-covalent interactions [12]. The active site composition, formed by unique combinations of amino acid residues with varying properties (size, acidity, hydrophobicity, and charge), creates a specific chemical environment that matches particular substrates like puzzle pieces [12]. The incorporation of fluorinated amino acid derivatives introduces additional recognition elements through fluorine-specific interactions.
Table 3: Substrate Specificity Data for Enzyme-Mimetic Systems
| Enzyme-Mimetic Type | Primary Substrate | KM (mM) | Vmax (units/mg) | Catalytic Efficiency (s⁻¹·mM⁻¹) | Reference |
|---|---|---|---|---|---|
| Peptide deformylase | Hydrophobic amino acids | 8.7-35 | 0.35-1.9 | 0.098-0.021 | [13] |
| Branched-chain aminotransferase | α-Ketoglutarate | 27-110 | 0.60-1.8 | 0.035-0.016 | [14] |
| Artificial peroxygenase | Indole derivatives | 1-10 | Variable | High selectivity | [15] |
The substrate specificity of enzyme-mimetic systems can be precisely tuned through strategic amino acid substitutions [14]. Research on branched-chain aminotransferases demonstrates that single amino acid changes, such as glycine to serine substitution, can dramatically alter substrate preference with 18-fold reduction in Vmax and 20-fold increase in KM, resulting in 370-fold lower catalytic efficiency for specific substrates [14]. These findings provide crucial insights for designing enzyme-mimetic systems with tailored substrate specificity.
Self-assembly approaches enable the construction of sophisticated enzyme-mimetic systems with multiple functional components [11]. These systems incorporate catalytic components with driving components that guide assembly formation, creating microenvironments suitable for specific transformations [11]. The resulting enzyme mimics exhibit remarkable synergistic catalytic activities and possess stability against harsh conditions including high temperatures and extreme pH values [11].
The development of artificial metalloenzymes using engineered protein scaffolds represents an advanced approach to enzyme-mimetic catalyst design [16]. Recent work demonstrates that engineered flavin-dependent enzymes can catalyze enantioselective trifluoromethylation reactions using trifluoromethyl thianthrenium triflate as a radical donor [16]. These systems achieve high enantioselectivity through precise control of the active site environment and strategic positioning of the fluorinated substrate.
Multi-substrate specificity in enzyme-mimetic systems enables recognition of diverse substrate classes while maintaining high selectivity [17]. This capability is particularly important for tRNA modification enzymes, where correlation between specificity for multiple substrates and heteromultimerization has been established [17]. The design principles from these natural systems inform the development of synthetic enzyme-mimetic catalysts capable of processing structurally diverse substrates.